molecular formula C22H27ClN2O3 B283414 2-[4-[(4-chloroanilino)methyl]-2-methoxyphenoxy]-N-cyclohexylacetamide

2-[4-[(4-chloroanilino)methyl]-2-methoxyphenoxy]-N-cyclohexylacetamide

Cat. No.: B283414
M. Wt: 402.9 g/mol
InChI Key: QYDXEFQEKULOLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-[(4-chloroanilino)methyl]-2-methoxyphenoxy]-N-cyclohexylacetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chloroanilino group, a methoxyphenoxy group, and a cyclohexylacetamide group. These functional groups contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(4-chloroanilino)methyl]-2-methoxyphenoxy]-N-cyclohexylacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-chloroaniline with formaldehyde to form 4-[(4-chloroanilino)methyl]phenol. This intermediate is then reacted with 2-methoxyphenol under specific conditions to yield 2-{4-[(4-chloroanilino)methyl]-2-methoxyphenoxy}phenol. Finally, this compound is reacted with N-cyclohexylacetamide to produce the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[4-[(4-chloroanilino)methyl]-2-methoxyphenoxy]-N-cyclohexylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloroanilino group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in an organic solvent.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted anilines or phenols.

Scientific Research Applications

2-[4-[(4-chloroanilino)methyl]-2-methoxyphenoxy]-N-cyclohexylacetamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-[(4-chloroanilino)methyl]-2-methoxyphenoxy]-N-cyclohexylacetamide involves its interaction with specific molecular targets. The chloroanilino group may interact with enzymes or receptors, modulating their activity. The methoxyphenoxy group can enhance the compound’s binding affinity and specificity. The cyclohexylacetamide group may contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloroanilino)-7-methyl-4-oxo-4H-pyrido(1,2-a)pyrimidine-3-carbaldehyde
  • 2-chloro-N-[(4-chloroanilino)-oxomethyl]benzamide

Uniqueness

2-[4-[(4-chloroanilino)methyl]-2-methoxyphenoxy]-N-cyclohexylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity.

Properties

Molecular Formula

C22H27ClN2O3

Molecular Weight

402.9 g/mol

IUPAC Name

2-[4-[(4-chloroanilino)methyl]-2-methoxyphenoxy]-N-cyclohexylacetamide

InChI

InChI=1S/C22H27ClN2O3/c1-27-21-13-16(14-24-18-10-8-17(23)9-11-18)7-12-20(21)28-15-22(26)25-19-5-3-2-4-6-19/h7-13,19,24H,2-6,14-15H2,1H3,(H,25,26)

InChI Key

QYDXEFQEKULOLG-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)CNC2=CC=C(C=C2)Cl)OCC(=O)NC3CCCCC3

Canonical SMILES

COC1=C(C=CC(=C1)CNC2=CC=C(C=C2)Cl)OCC(=O)NC3CCCCC3

Origin of Product

United States

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